tert-butyl ((3S,5R)-5-methylpyrrolidin-3-yl)carbamate
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Overview
Description
tert-butyl ((3S,5R)-5-methylpyrrolidin-3-yl)carbamate is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((3S,5R)-5-methylpyrrolidin-3-yl)carbamate typically involves the reaction of a pyrrolidine derivative with a carbamic acid ester. The reaction conditions often require the use of a base to deprotonate the carbamic acid, facilitating the nucleophilic attack on the pyrrolidine ring. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-butyl ((3S,5R)-5-methylpyrrolidin-3-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Ammonia or primary amines in ethanol at reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-butyl ((3S,5R)-5-methylpyrrolidin-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which tert-butyl ((3S,5R)-5-methylpyrrolidin-3-yl)carbamate exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its binding affinity and the nature of the active site. The pathways involved may include inhibition of enzyme activity through competitive binding or modulation of receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- (3S,5R)-(5-Methyl-pyrrolidin-3-yl)-carbamic acid methyl ester
- (3S,5R)-(5-Methyl-pyrrolidin-3-yl)-carbamic acid ethyl ester
- (3S,5R)-(5-Methyl-pyrrolidin-3-yl)-carbamic acid isopropyl ester
Uniqueness
tert-butyl ((3S,5R)-5-methylpyrrolidin-3-yl)carbamate is unique due to its specific tert-butyl ester group, which can influence its reactivity and binding properties. This structural feature can enhance the compound’s stability and solubility, making it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
tert-butyl N-[(3S,5R)-5-methylpyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7-5-8(6-11-7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFRNKXGNAOUDC-SFYZADRCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CN1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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